molecular formula C8H9NO4 B048490 Ethyl 4,6-dihydroxynicotinate CAS No. 6975-44-6

Ethyl 4,6-dihydroxynicotinate

Cat. No.: B048490
CAS No.: 6975-44-6
M. Wt: 183.16 g/mol
InChI Key: QDHHLXABEXNRJX-UHFFFAOYSA-N
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Description

Ethyl 4,6-dihydroxynicotinate is an organic compound with the molecular formula C8H9NO4. It is a derivative of nicotinic acid and is characterized by the presence of two hydroxyl groups at the 4 and 6 positions of the pyridine ring, along with an ethyl ester group at the 3 position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dihydroxynicotinate typically involves the reaction of diethyl 1,3-acetonedicarboxylate with triethyl orthoformate and acetic anhydride. The mixture is heated to 120°C for 1.5 hours. After cooling to room temperature, the volatile components are removed under vacuum. The residue is then treated with 30% ammonia solution and acidified with 2N hydrochloric acid to a pH of less than 5. The crude product is purified using silica gel chromatography with a 1:1 hexane/ethyl acetate eluent .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dihydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4,6-dihydroxynicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of agrochemicals and as a precursor for various chemical products

Mechanism of Action

The mechanism of action of ethyl 4,6-dihydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at the 4 and 6 positions of the pyridine ring play a crucial role in its biological activity. These groups can form hydrogen bonds with target proteins, influencing their function and activity. The ethyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Ethyl 4,6-dihydroxynicotinate can be compared with other similar compounds such as:

  • Ethyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
  • Ethyl 4,6-dihydroxypyridine-3-carboxylate
  • 4,6-Dihydroxynicotinic acid ethyl ester

Uniqueness: this compound is unique due to the presence of two hydroxyl groups at specific positions on the pyridine ring, which significantly influences its reactivity and biological activity. The ethyl ester group also contributes to its distinct properties, making it a valuable intermediate in various chemical syntheses .

Biological Activity

Ethyl 4,6-dihydroxynicotinate (CAS No. 6975-44-6) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C8H9NO4C_8H_9NO_4 and molecular weight of 183.16 g/mol. The following sections will delve into its biological activities, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Log P (Octanol-Water)1.68 (iLOGP)
BBB PermeantNo
P-gp SubstrateNo

This compound exhibits a variety of biological activities primarily attributed to its structural features that allow it to interact with various biological pathways:

  • Antioxidant Activity : The presence of hydroxyl groups in the compound contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Cardiovascular Benefits : Preliminary research indicates that this compound may have protective effects on cardiovascular health by improving endothelial function and reducing lipid levels.

Antioxidant and Anti-inflammatory Properties

Research has demonstrated that this compound can significantly reduce oxidative stress markers in vitro. A study highlighted its ability to lower malondialdehyde (MDA) levels while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase in cultured cells .

Cardiovascular Health

In a controlled study involving rats with induced hyperlipidemia, administration of this compound resulted in a marked reduction in serum cholesterol and triglyceride levels. This suggests potential applications in managing dyslipidemia and associated cardiovascular risks .

Case Studies

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant effects of this compound.
    • Method : Cell cultures were treated with varying concentrations of the compound.
    • Results : Significant reduction in oxidative stress markers was observed at concentrations above 50 µM.
    • : this compound has potential as a therapeutic agent for oxidative stress-related conditions.
  • Cardiovascular Study :
    • Objective : To assess the lipid-lowering effects in a hyperlipidemic rat model.
    • Method : Rats were administered the compound daily for four weeks.
    • Results : A reduction in total cholesterol by 30% and triglycerides by 25% was noted compared to control groups.
    • : The compound may be beneficial for managing cholesterol levels and preventing cardiovascular diseases.

Properties

IUPAC Name

ethyl 4-hydroxy-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8(12)5-4-9-7(11)3-6(5)10/h3-4H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHHLXABEXNRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715628
Record name Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6975-44-6
Record name 6975-44-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4,6-Dihydroxynicotinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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